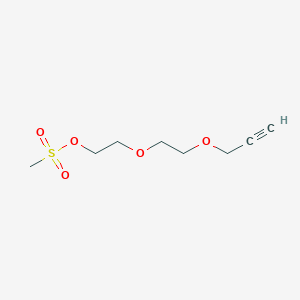

Propargyl-PEG3-Ms

説明

Contextualization of Propargyl-PEG3-Ms within Biorthogonal Chemistry

Biorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The propargyl group within this compound is a cornerstone of this field, primarily through its participation in "click chemistry." Specifically, the terminal alkyne of the propargyl group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds or biomolecules, forming a stable triazole linkage. broadpharm.cominterchim.fraxispharm.comacs.orgaatbio.com This reaction is highly efficient, selective, and robust, making it an indispensable tool for labeling, ligating, and cyclizing biomolecules under mild conditions. interchim.fracs.org Beyond CuAAC, the propargyl group can also be utilized in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, offering an alternative for applications where copper toxicity is a concern. aatbio.com

Design Principles and Dual Functionality: Propargyl and Mesyl Groups

The design of this compound is predicated on its dual functionality, allowing for sequential or simultaneous reactions tailored to specific conjugation needs.

Propargyl Group: The propargyl group (HC≡C−CH₂) provides a terminal alkyne moiety, which is highly reactive in click chemistry reactions. This allows for the covalent attachment of various entities, including fluorescent dyes, biotin (B1667282), peptides, antibodies, and small molecules, to azide-modified substrates. interchim.fraxispharm.comaatbio.comsigmaaldrich.com Its stability and selective reactivity make it an ideal handle for precise bio-labeling and conjugation. interchim.fracs.org

Mesyl Group: The mesyl (methanesulfonyl, Ms) group (CH₃SO₂O−R) is an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgpearson.commasterorganicchemistry.com Derived from methanesulfonic acid, mesylates are often employed to convert hydroxyl groups (which are poor leaving groups) into highly reactive electrophilic sites, facilitating subsequent reactions with nucleophiles. wikipedia.orgmasterorganicchemistry.comwizeprep.comnih.gov This reactivity allows for the attachment of this compound to molecules containing nucleophilic functionalities, such as amines or thiols, thereby expanding its conjugation versatility.

The combination of these two reactive groups enables the synthesis of complex conjugates where one end can be selectively attached via click chemistry, and the other via nucleophilic substitution, providing a powerful platform for multi-step synthesis and molecular assembly.

Significance of the Polyethylene (B3416737) Glycol (PEG3) Spacer in Molecular Conjugation Research

The polyethylene glycol (PEG3) spacer, consisting of three ethylene (B1197577) glycol units, is an integral component of this compound, significantly influencing its performance in molecular conjugation. PEGylation, the process of attaching PEG chains to molecules, is widely used to improve the physicochemical and biological properties of conjugates. axispharm.comthermofisher.com

The PEG3 spacer contributes several key advantages:

Enhanced Solubility: PEG is highly hydrophilic, and its incorporation significantly increases the aqueous solubility of conjugated molecules, which is crucial for biological applications. axispharm.comaatbio.comsigmaaldrich.comthermofisher.comfishersci.combiochempeg.com This property helps prevent aggregation, particularly when conjugating to proteins or other biomolecules. thermofisher.com

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain minimizes steric hindrance, ensuring that the reactive functional groups (propargyl and mesyl) are accessible for their intended reactions. axispharm.comaatbio.comthermofisher.comfishersci.combiochempeg.comaxispharm.com This flexibility also allows for optimal molecular interactions and binding. thermofisher.comfishersci.combiochempeg.com

Improved Biocompatibility: PEG is non-toxic and non-immunogenic, making it highly suitable for applications involving biological systems. thermofisher.com Its inertness ensures that the conjugated molecules retain their biological activity without eliciting adverse immune responses. thermofisher.com

Detailed Research Findings

This compound and similar PEGylated propargyl/mesyl linkers are widely employed in various advanced chemical biology and materials science applications due to their versatile reactivity and beneficial PEG properties.

Bioconjugation and Drug Delivery: This compound is invaluable for creating targeted therapeutic agents by conjugating biomolecules like antibodies, peptides, or small molecules. For instance, it is synthetically incorporated into antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation and drug delivery systems. axispharm.comsigmaaldrich.combiochempeg.com The click chemistry handle allows for efficient and specific attachment of therapeutic payloads or targeting ligands.

Surface Modification: this compound is used to functionalize surfaces, enabling the immobilization of biomolecules for diagnostic probes or biosensors. The PEG spacer ensures that the immobilized molecules remain accessible and retain their activity. axispharm.com

Nanotechnology and Materials Science: In nanotechnology, this compound can functionalize nanoparticles for targeted delivery or to create materials with specific functional properties. axispharm.comaxispharm.com Its dual reactivity allows for the precise assembly of complex polymeric structures and advanced materials. mdpi.com

Chemical Biology Tools: Beyond therapeutic applications, this compound serves as a general tool for chemical biology research, facilitating the synthesis of various conjugates and tool compounds that require specific ligation strategies. sigmaaldrich.com

Functional Group Properties of this compound

| Functional Group | Chemical Structure | Primary Reactivity | Role in Conjugation |

| Propargyl | -C≡CH | Click Chemistry (CuAAC, SPAAC) | Covalent attachment to azides |

| Mesyl | -OSO₂CH₃ | Nucleophilic Substitution | Excellent leaving group, converts alcohols to electrophiles |

| PEG3 Spacer | -(OCH₂CH₂)₃- | Inert | Enhances solubility, reduces steric hindrance, improves biocompatibility |

Key Properties of this compound

| Property | Value / Description | Source |

| PubChem CID | 16724483 | nih.gov |

| Molecular Formula | C₈H₁₄O₅S | nih.gov |

| Molecular Weight | 222.26 g/mol | nih.gov |

| IUPAC Name | 2-(2-prop-2-ynoxyethoxy)ethyl methanesulfonate (B1217627) | nih.gov |

| CAS Number | 943726-01-0 | broadpharm.com |

| Purity (typical) | ≥95% (reagent grade) | broadpharm.comaxispharm.com |

| Storage Condition | -20°C | broadpharm.com |

| Form (typical) | Liquid | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5S/c1-3-4-11-5-6-12-7-8-13-14(2,9)10/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUSDGRUYDRKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of Propargyl Peg3 Ms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely recognized "click chemistry" reaction wikidata.orgamericanelements.comciteab.comuni.lu. It involves the joining of an alkyne and an azide (B81097) to form a stable 1,2,3-triazole linkage americanelements.comnih.govfishersci.senih.govamericanelements.com.

Role of the Propargyl Group in Click Chemistry

The propargyl group in Propargyl-PEG3-Ms contains a terminal alkyne, which serves as the primary reactive handle for CuAAC reactions fishersci.canih.govrmreagents.comfishersci.ieatamankimya.comeasychem.org. This terminal alkyne undergoes a [3+2] cycloaddition with an azide-bearing compound in the presence of a copper(I) catalyst americanelements.comnih.govfishersci.seamericanelements.com. The reaction is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups and solvent conditions, including aqueous media fishersci.seamericanelements.comatamanchemicals.com.

Catalytic Systems and Optimization (e.g., Copper(I) Salts, Ligands, Reductants like NaAsc)

The success of the CuAAC reaction heavily relies on the presence of a copper(I) (Cu(I)) catalyst, which is the active catalytic species uni.lunih.govenergy.gov. Cu(I) is often generated in situ from more stable copper(II) (Cu(II)) salts, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by an appropriate agent citeab.comuni.lunih.govenergy.gov. Sodium ascorbate (B8700270) (NaAsc) is a commonly used reductant for this purpose, typically added in a three- to ten-fold excess citeab.comuni.luenergy.gov. Alternatively, pre-formed copper(I) salts, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), can be used directly, although these may necessitate inert atmospheric conditions due to the inherent instability of Cu(I) in air nih.govenergy.gov.

Ligands play a critical role in stabilizing the Cu(I) species, preventing its oxidation to inactive Cu(II) or disproportionation, and enhancing the reaction rate nih.govenergy.govfishersci.atnih.gov. Various ligands have been developed and optimized for CuAAC, including tris(triazolyl)methyl amine (TBTA) and its tert-butyl analog (TTTA), sulfonated bathophenanthroline, and pentamethyldiethylenetriamine (PMDETA) citeab.comnih.govnih.govwikipedia.orgalfa-chemistry.com. The choice of ligand can significantly influence reaction efficiency and catalyst stability alfa-chemistry.com.

Formation of Stable Triazole Linkages

The CuAAC reaction involving the propargyl group exclusively yields 1,4-disubstituted 1,2,3-triazole linkages americanelements.comnih.govfishersci.senih.govamericanelements.com. These triazole rings are highly stable, exhibiting resistance to a variety of chemical conditions, including acidic and basic hydrolysis, as well as oxidative and reductive environments wikidata.orgamericanelements.comnih.gov. This exceptional stability, combined with their high dipole moment and ability to participate in hydrogen bonding, makes triazole linkages valuable for connecting molecular components in diverse applications americanelements.com.

Nucleophilic Substitution Reactions Involving the Mesyl Group

Mesyl Group as an Effective Leaving Group

The mesyl group (methanesulfonate, -OMs) is recognized as an excellent leaving group in nucleophilic substitution reactions fishersci.nofishersci.ca. Its effectiveness stems from the high stability of the methanesulfonate (B1217627) anion (CH₃SO₃⁻), which is the conjugate base of a strong acid fishersci.nofishersci.ca. The negative charge that develops on the oxygen atom upon departure is effectively delocalized through resonance, contributing to its stability and making it a weak base fishersci.nofishersci.ca. Consequently, the mesyl group readily departs when attacked by a nucleophile, facilitating the formation of new carbon-heteroatom bonds. Converting an alcohol to a mesylate is a common synthetic strategy to activate the alcohol for subsequent nucleophilic substitution reactions, allowing for controlled stereochemistry and milder reaction conditions compared to using strong acids fishersci.ca.

Reaction with Various Nucleophiles (e.g., Amines, Thiols)

The mesyl group in this compound serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. ambeed.comnih.gov This reactivity allows for the facile introduction of a wide array of functionalities through reactions with various nucleophiles.

Reaction with Amines: Amines, particularly primary amines, can readily act as nucleophiles to displace the mesylate group. This reaction forms a stable carbon-nitrogen bond, extending the molecular scaffold. While direct quantitative data for this compound's reaction with amines is not extensively detailed in the provided literature, the general principle of mesylate displacement by amines is well-established in organic synthesis. For instance, related PEGylated propargyl compounds, such as propargyl-PEG3-amine, have been successfully employed to modify proteins, which are rich in primary amine groups (e.g., lysine (B10760008) residues). This highlights the general applicability of amine-mesylate reactions in complex biomolecular contexts.

Reaction with Thiols: Thiols are another class of potent nucleophiles that can react with the mesyl group of this compound. The reaction results in the formation of a stable thioether linkage. ambeed.comnih.gov This type of reaction is particularly useful in bioconjugation, as thiol groups are present in cysteine residues of proteins and can be selectively targeted under mild conditions.

Steric Considerations: It has been noted that this compound may exhibit "slower nucleophilic substitution due to steric hindrance." ambeed.com This characteristic can be advantageous in multi-step syntheses, allowing for more controlled reactions and potentially enabling selective manipulation of the propargyl group before the mesyl group, or vice-versa, depending on the reaction conditions and the nature of the nucleophile. ambeed.com

The general reactivity profile of this compound with common nucleophiles is summarized below:

| Functional Group Targeted | Nucleophile Type | Product Linkage | Typical Reaction Type | Notes on Reactivity |

| Mesyl Group | Amines | C-N (Amine) | Nucleophilic Substitution | Excellent leaving group; forms stable bonds. |

| Mesyl Group | Thiols | C-S (Thioether) | Nucleophilic Substitution | Excellent leaving group; forms stable bonds. |

Competitive Reaction Pathways and Selectivity Considerations

This compound possesses two distinct reactive handles: the mesyl group and the propargyl group. This bifunctional nature necessitates careful consideration of competitive reaction pathways and selectivity, especially in multi-component systems. ambeed.com

The mesyl group primarily undergoes nucleophilic substitution reactions, as discussed above. In contrast, the propargyl group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," with azide-bearing compounds. ambeed.com These two reaction types operate under fundamentally different mechanisms and often different conditions, which is key to achieving selectivity.

The inherent orthogonality between nucleophilic substitution (involving the mesyl group) and click chemistry (involving the propargyl group) allows for sequential or selective modifications. For instance, one functional group can be reacted under conditions that leave the other intact, or vice versa. The reported "slower nucleophilic substitution due to steric hindrance" for this compound can further contribute to selectivity by providing a kinetic preference for other reactions or by requiring more stringent conditions for mesylate displacement, thus enabling controlled, multi-step syntheses. ambeed.com This allows for the design of complex molecules where each reactive site can be addressed independently or in a predetermined sequence.

Orthogonality with Other Chemical Reactions in Complex Biological Environments

The concept of orthogonality is paramount when designing chemical reactions for complex biological environments. Bioorthogonal reactions are defined by their ability to proceed under physiological conditions (e.g., aqueous media, neutral pH, ambient temperature) with high selectivity and yield, without interfering with the myriad of endogenous biological processes or reacting with native biomolecules. This compound, with its unique combination of functional groups and PEGylation, is well-suited for such applications.

The propargyl group is a cornerstone of bioorthogonal chemistry due to its highly selective reactivity with azide functionalities via CuAAC. This "click" reaction is widely recognized for its efficiency, aqueous compatibility, and minimal byproduct formation, making it an ideal tool for biomolecule labeling, targeted imaging, and drug delivery within living systems. The alkyne moiety of the propargyl group is generally unreactive towards the common functional groups found in biological systems, such as amines, thiols, hydroxyls, and carboxylic acids, ensuring its bioorthogonality.

While the mesyl group of this compound is reactive towards nucleophiles like amines and thiols, which are abundant in biological environments (e.g., lysine and cysteine residues in proteins), its reactivity can be managed. ambeed.comnih.gov The "slower nucleophilic substitution due to steric hindrance" ambeed.com can be a factor in controlling its reactivity in a complex biological milieu, potentially allowing for the propargyl group to be utilized first under specific click chemistry conditions, or for the mesyl group to be reacted under conditions where other biological nucleophiles are less reactive or sterically hindered. In carefully designed strategies, the mesyl group can serve as a handle for initial conjugation to a biomolecule, followed by a bioorthogonal click reaction involving the propargyl group. The PEG3 spacer contributes significantly to the compound's utility in biological contexts by increasing hydrophilicity, enhancing solubility, and minimizing non-specific interactions, thereby reducing potential toxicity and immunogenicity. ambeed.com

Strategic Applications of Propargyl Peg3 Ms in Advanced Research

Bioconjugation Strategies for Biomolecule Modification

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a fundamental technique in biomedical research and drug development. Propargyl-PEG3-Ms is extensively utilized in this field due to its ability to connect different molecular entities with high precision and stability. researchgate.net The applications of this linker span from modifying proteins and peptides to functionalizing nucleic acids and creating sophisticated biological probes.

A primary application of this compound is its reaction with azide-functionalized biomolecules. The terminal alkyne of the propargyl group readily participates in CuAAC reactions with azides to form a stable triazole linkage. cd-bioparticles.net This "click chemistry" approach is renowned for its high efficiency, specificity, and biocompatibility, allowing for the precise attachment of the linker to a designated site on a biomolecule that has been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group. researchgate.netgenelink.commedchemexpress.com This site-selective modification is crucial for preserving the native structure and function of the biomolecule.

The versatility of this strategy is highlighted in its application to various biomolecules:

Proteins and Peptides: Researchers can introduce azide groups into proteins and peptides at specific locations and then use this compound to attach other molecules of interest.

Nucleic Acids: DNA and RNA can be synthesized with or modified to include azide groups, enabling their conjugation using this linker for applications in diagnostics and gene therapy. genelink.com

Carbohydrates: Complex carbohydrates can be functionalized with azides and subsequently linked to other molecules, facilitating the study of their roles in biological recognition processes. researchgate.net

The modification of proteins and peptides with this compound opens up a vast array of research and therapeutic possibilities. The PEG component of the linker can improve the solubility and stability of the resulting conjugate, which is particularly beneficial for peptide-based drugs that often suffer from poor pharmacokinetic profiles. qyaobio.com

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. fujifilm.com They consist of a monoclonal antibody linked to a potent cytotoxic drug. fujifilm.com The linker plays a critical role in the stability and efficacy of an ADC. fujifilm.com this compound and similar PEG-containing linkers are valuable in the synthesis of ADCs. xcessbio.comtargetmol.com The propargyl group allows for the attachment of the linker to an azide-modified antibody, while the other end can be conjugated to the cytotoxic payload. This modular approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio, which is a significant advantage over earlier, less controlled conjugation methods. fujifilm.com Research has shown that such site-specific conjugation can lead to ADCs with improved therapeutic windows. acs.org

| Application Area | Key Feature of this compound | Research Finding |

| Antibody-Drug Conjugates (ADCs) | Enables site-specific conjugation | Creates homogeneous ADCs with defined drug-to-antibody ratios, potentially improving therapeutic outcomes. fujifilm.com |

| Antibody Labeling | Provides a stable linkage for tags | Allows for the attachment of fluorescent dyes or biotin (B1667282) for tracking and detection without compromising antibody function. |

The conjugation of PEG linkers like this compound to peptides can enhance their therapeutic properties by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation time. qyaobio.com This process, known as PEGylation, can also shield the peptide from proteolytic degradation. qyaobio.com

Furthermore, this compound is instrumental in the synthesis of neoglycopeptides. Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. nih.gov By using chemoenzymatic or chemical ligation approaches, synthetic peptides containing a propargyl group can be conjugated to azide-modified carbohydrates. nih.gov This strategy allows for the creation of well-defined glycopeptides that can be used to study the specific roles of carbohydrates in biological systems, such as in immune responses and cell-cell recognition. researchgate.netnih.gov

The ability to modify nucleic acids at specific sites is essential for developing new diagnostic tools and therapeutic agents. This compound can be used to functionalize oligonucleotides that have been synthesized to include an azide group. genelink.com This allows for the attachment of various molecules, such as fluorescent labels, quenchers, or other nucleic acid strands. One notable application is the synthesis of long DNA constructs through the chemical ligation of smaller, modified fragments. genelink.com An oligo containing a 5'-azide can be ligated to another oligo with a 3'-propargyl group via click chemistry, forming a stable, biocompatible triazole linkage. genelink.com This method has been shown to be compatible with biological processes like PCR, transcription, and even gene expression in E. coli. genelink.com

This compound serves as a versatile scaffold for creating customized biological probes. By reacting the mesylate end of the linker with a molecule containing a nucleophilic group (e.g., an amine on a fluorescent dye or biotin derivative), a propargyl-functionalized probe can be synthesized. This probe can then be attached to an azide-containing biomolecule of interest via click chemistry. jenabioscience.com

This two-step strategy offers several advantages:

Flexibility: It allows for the labeling of biomolecules with a wide range of reporter molecules.

Improved Solubility: The PEG spacer enhances the water solubility of often-hydrophobic fluorescent dyes, which is beneficial for biological imaging applications. thermofisher.com

Reduced Steric Hindrance: The flexible PEG chain can minimize interference between the label and the biomolecule, helping to preserve the latter's function. thermofisher.com

This approach has been used to develop probes for various applications, including:

Fluorescence Microscopy: Labeling proteins or other cellular components to visualize their localization and dynamics within cells. axispharm.com

Flow Cytometry: Attaching fluorescent tags to antibodies for cell sorting and analysis.

Affinity Purification: Using biotinylated probes to isolate and identify binding partners of a target molecule through pull-down assays. nih.gov

| Probe Type | Functionality | Advantage of PEG Linker | Example Application |

| Biotin Probe | High-affinity binding to streptavidin/avidin | Increases solubility and reduces steric hindrance for efficient binding. | Affinity pull-down assays to study protein interactions. nih.gov |

| Fluorescent Probe | Emission of light upon excitation | Enhances water solubility of hydrophobic dyes and provides a flexible spacer. | Cellular and in vivo imaging to track biomolecules. thermofisher.comaxispharm.com |

Antibody Functionalization and Antibody-Drug Conjugates (ADCs)

Nucleic Acid Modification

Development of Targeted Drug Delivery Systems

This compound is instrumental in the development of sophisticated drug delivery systems designed to enhance therapeutic efficacy and minimize off-target effects. Its utility stems from the ability to precisely link therapeutic agents to targeting moieties or delivery vehicles.

PEGylation for Enhanced Pharmacokinetic Properties

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. axispharm.comqyaobio.com The inclusion of a short PEG3 chain in this compound contributes to this effect.

Key Research Findings:

Increased Circulation Time: The hydrophilic PEG chain creates a hydration shell around the conjugated molecule, which can shield it from enzymatic degradation and reduce renal clearance. harvard.edumdpi.com This leads to a longer circulation half-life in the bloodstream. qyaobio.com

Reduced Immunogenicity: PEGylation can mask potential epitopes on a therapeutic protein or nanoparticle, thereby reducing its immunogenicity and the likelihood of an adverse immune response. harvard.edu

Improved Bioavailability: By extending circulation time and increasing solubility, PEGylation ultimately enhances the bioavailability of the conjugated drug, allowing for potentially lower and less frequent dosing. axispharm.comqyaobio.com

Even short PEG oligomers, such as the PEG3 unit in this compound, have been shown to confer beneficial pharmacokinetic properties. harvard.edu Research on a glucose-dependent insulinotropic polypeptide (GIP) modified with a three-unit PEG oligomer demonstrated inhibited degradation and a significant reduction in serum glucose concentration in mice. harvard.edu This suggests that mechanisms beyond simple steric shielding, possibly related to increased conformational stability, contribute to the enhanced properties. harvard.edu

Pharmacokinetic Benefits of PEGylation

| Property | Effect of PEGylation | Underlying Mechanism |

|---|---|---|

| Circulation Time | Increased | Shielding from enzymatic degradation and reduced renal clearance. harvard.edumdpi.com |

| Immunogenicity | Reduced | Masking of antigenic epitopes. harvard.edu |

| Solubility | Enhanced | Increased hydrophilicity of the conjugate. axispharm.comqyaobio.com |

| Bioavailability | Improved | Longer circulation and increased solubility. axispharm.comqyaobio.com |

Design of PEGylated Liposomes and Nanoparticles

This compound serves as a key reagent in the surface modification of liposomes and nanoparticles to create "stealth" delivery systems. axispharm.comcd-bioparticles.net These modified nanocarriers can evade the body's mononuclear phagocyte system (MPS), leading to prolonged circulation and enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. cd-bioparticles.net

The propargyl group on the PEG linker allows for the attachment of targeting ligands via click chemistry, enabling active targeting of specific cells or tissues. axispharm.com This precision is crucial for increasing the therapeutic index of potent drugs, such as those used in cancer therapy. cd-bioparticles.net

Key Research Findings:

Stealth Properties: The PEG coating on liposomes and nanoparticles creates a steric barrier that inhibits protein opsonization and subsequent uptake by phagocytic cells. cd-bioparticles.netnih.gov

Prolonged Circulation: By avoiding MPS clearance, PEGylated nanocarriers remain in the bloodstream for longer periods, increasing the probability of reaching their target. cd-bioparticles.netnih.gov

Targeted Delivery: The terminal propargyl group can be reacted with azide-functionalized targeting moieties (e.g., antibodies, peptides) to direct the nanocarrier to specific cell surface receptors. axispharm.comvulcanchem.com

Improved Drug Encapsulation and Release: The composition of PEGylated lipid nanoparticles, including the PEG linker, can influence drug loading and release kinetics. mdpi.com

Characteristics of PEGylated Liposomes and Nanoparticles

| Feature | Description | Advantage |

|---|---|---|

| Stealth Effect | Surface coating with PEG chains that form a protective hydrophilic layer. cd-bioparticles.netnih.gov | Evades the mononuclear phagocyte system, leading to longer circulation. cd-bioparticles.net |

| Passive Targeting | Accumulation in tissues with leaky vasculature, such as tumors, due to the EPR effect. cd-bioparticles.net | Increased drug concentration at the disease site. |

| Active Targeting | Functionalization with specific ligands via the propargyl group for receptor-mediated uptake. axispharm.com | Enhanced specificity and reduced off-target toxicity. cd-bioparticles.net |

PROTAC (Proteolysis Targeting Chimeras) Linker Development

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. medchemexpress.comxcessbio.com By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comxcessbio.com

The linker plays a critical role in PROTAC efficacy, and PEG linkers are often employed to improve solubility and optimize the spatial orientation of the two ligands. The propargyl group of this compound allows for its easy incorporation into a PROTAC structure using click chemistry. medchemexpress.commedchemexpress.com

Key Research Findings:

Modular Synthesis: The click chemistry compatibility of the propargyl group facilitates the modular and efficient synthesis of PROTAC libraries with varying linker lengths and compositions. medchemexpress.commedchemexpress.com

Improved Physicochemical Properties: The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.

Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for successful protein degradation.

Prodrug Activation and Controlled Release Mechanisms

The structure of this compound can be integrated into prodrug design to achieve controlled release of a therapeutic agent. A prodrug is an inactive form of a drug that is converted to its active form in the body. This strategy can be used to improve drug delivery and reduce toxicity.

In one example of a complex theranostic small-molecule prodrug conjugate, a PEG linker was used to connect different functional components. mdpi.com While this specific study did not use this compound directly, it highlights the principle of using PEG linkers in prodrug construction. The propargyl group of this compound provides a convenient handle for attaching a drug molecule to a larger carrier or targeting moiety through a cleavable bond. This bond can be designed to be sensitive to specific physiological conditions, such as pH or the presence of certain enzymes, allowing for drug release at the desired site of action. mdpi.com For instance, a drug could be linked via the propargyl group to a nanoparticle that targets a tumor. Upon reaching the acidic tumor microenvironment, the linker could be cleaved, releasing the active drug.

Advanced Materials Science and Polymer Chemistry Applications

The unique chemical functionalities of this compound also make it a valuable tool in the field of materials science and polymer chemistry, contributing to the creation of novel materials with tailored properties. routledge.comnccuk.comucsb.edu

Crosslinking Agent for Polymer Networks and Hydrogels

This compound can be used to synthesize crosslinked polymer networks and hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. researchgate.net They have numerous applications in biomedicine, including as scaffolds for tissue engineering and as matrices for controlled drug release.

The propargyl group of this compound can participate in cycloaddition reactions with molecules containing azide groups, forming stable triazole crosslinks. mdpi.com This allows for the creation of well-defined hydrogel networks. The PEG component imparts hydrophilicity and biocompatibility to the resulting hydrogel. The mesylate group can be used to further functionalize the polymer backbone or to initiate polymerization.

Key Research Findings:

Tunable Mechanical Properties: The degree of crosslinking, which can be controlled by the amount of this compound used, influences the mechanical properties of the hydrogel, such as its stiffness and elasticity. nih.gov

Biocompatibility: PEG-based hydrogels are generally biocompatible and non-toxic, making them suitable for biomedical applications.

Controlled Swelling Behavior: The hydrophilicity of the PEG chains governs the swelling behavior of the hydrogel, which is important for applications such as drug delivery and tissue engineering. researchgate.net

Formation of Hybrid Gels: Research has shown the formation of hybrid polymer-network gels using PEG functionalized with both azide and other reactive groups, which are then crosslinked with complementary functionalized PEG molecules. mdpi.com This approach allows for the creation of materials with both covalent and physical crosslinks, leading to enhanced mechanical properties. mdpi.com

Surface Modification of Biomaterials and Devices

The modification of biomaterial and medical device surfaces is a critical strategy to enhance their performance, longevity, and biocompatibility within the physiological environment. nih.govencyclopedia.pubresearchgate.net Unmodified materials can lead to undesirable host responses, such as inflammation, protein fouling, bacterial adhesion, and thrombus formation. nih.govmdpi.com Surface modification aims to control these interactions by altering the surface chemistry and topography without compromising the bulk mechanical properties of the material. nih.govresearchgate.net

This compound is a valuable reagent in this field due to its heterobifunctional nature, comprising a propargyl group and a mesylate group, separated by a hydrophilic triethylene glycol (PEG3) spacer. cd-bioparticles.net The mesylate (Ms) group is an excellent leaving group, allowing for the covalent attachment of the molecule to surfaces rich in nucleophiles, such as hydroxyl or amine groups, which are common on materials like titanium alloys, polymers, and ceramics used in medical implants. encyclopedia.pubcd-bioparticles.net

Once the linker is anchored, the terminal propargyl group is available for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. cd-bioparticles.net This allows for the immobilization of a wide array of azide-functionalized biomolecules, including peptides, carbohydrates, and growth factors. These molecules can be chosen to promote specific cellular responses, such as enhanced osseointegration for orthopedic and dental implants, or to resist nonspecific protein adsorption. nih.govresearchgate.net The hydrophilic PEG spacer plays a crucial role by extending the attached biomolecule away from the material surface, increasing its solubility in aqueous media, and providing flexibility, which enhances its accessibility for biological interactions. cd-bioparticles.netresearchgate.net This reduction in steric hindrance and the anti-fouling properties of PEG itself help to create a bio-interactive yet non-inflammatory interface. nih.govcd-bioparticles.net

Table 1: Applications of Surface Modification Using PEG Linkers

| Device/Biomaterial | Purpose of Modification | Relevant Biomolecule Attached via Linker |

|---|---|---|

| Orthopedic/Dental Implants (e.g., Ti alloys) | Enhance bone adhesion and tissue in-growth (Osseointegration) | Adhesion peptides (e.g., RGD), Growth Factors |

| Cardiovascular Devices (e.g., Stents, Catheters) | Reduce protein adsorption and blood coagulation (Thrombogenicity) | Antifouling polymers, Heparin |

| Biosensors | Immobilization of biorecognition molecules | Antibodies, Enzymes, Nucleic Acids |

| Tissue Engineering Scaffolds | Promote specific cell attachment, proliferation, and differentiation | Cell-specific ligands, Growth Factors |

Synthesis of Functionalized Polymeric Materials

This compound is a key building block for the synthesis of advanced functionalized polymeric materials with tailored properties for biomedical applications. Its distinct reactive ends enable the precise introduction of functionalities into polymer structures. The synthesis of such materials often involves creating heterobifunctional polymers, where each end of the polymer chain possesses a different chemical group for specific reactions. mdpi.comresearchgate.net

One common strategy involves using the mesylate group of this compound to initiate polymerization or to react with an existing polymer backbone containing nucleophilic sites. The propargyl group is then carried as a terminal function on the resulting polymer. This terminal alkyne is a versatile handle for post-polymerization modification using click chemistry. mdpi.com For instance, azide-containing molecules, which can be anything from fluorescent dyes and targeting ligands to drug molecules, can be efficiently conjugated to the polymer. cd-bioparticles.net

Research has demonstrated synthetic routes to produce propargyl-capped heterobifunctional PEGs. mdpi.comresearchgate.net In these syntheses, a starting polymer with hydroxyl and carboxyl groups can be modified. The carboxyl group can be reacted with propargyl bromide to introduce the alkyne terminus, while the hydroxyl group can be modified to introduce other functionalities like amines or thiols. mdpi.comresearchgate.net this compound provides a more direct route for attaching a propargyl-PEG unit to a substrate or molecule. The PEG3 spacer enhances the solubility of the resulting polymers in both aqueous and organic solvents, which is advantageous for processing and for their final application in biological systems.

Engineering of Self-Assembling Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures, a principle widely exploited to create nanomaterials for applications like drug delivery. nih.gov Many self-assembling molecules are amphiphilic, containing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. nih.gov this compound is instrumental in the synthesis of such amphiphiles.

The hydrophilic PEG3 chain of the linker can form the hydrophilic segment of an amphiphilic block copolymer. nih.gov By reacting the mesylate or the propargyl end of the linker with a hydrophobic molecule or polymer block, an amphiphile is created. When placed in an aqueous environment, these molecules spontaneously assemble to minimize the unfavorable interaction between the hydrophobic segments and water. nih.gov This typically results in the formation of structures such as micelles or vesicles, where the hydrophobic parts form a core shielded from the water by a shell of the hydrophilic PEG chains. nih.gov

The propargyl functionality offers an additional layer of control. It can be used to "click" molecules into the core or onto the surface of the self-assembled structure, allowing for the loading of therapeutic agents or the attachment of targeting ligands. medchemexpress.com The ability to precisely position chemical groups is a key advantage of using well-defined linkers in self-assembling systems. mpg.de This bottom-up approach allows for the engineering of complex, multi-functional nanostructures with properties tailored at the molecular level. nih.govmit.edu

Biosensor and Diagnostic Probe Development

The development of sensitive and specific biosensors is a major focus in modern diagnostics. nih.gov A biosensor typically consists of a biorecognition element (e.g., an antibody, enzyme, or DNA probe) that specifically interacts with the target analyte, and a transducer that converts this biological event into a measurable signal (e.g., electrical or optical). nih.govfrontiersin.org The effective immobilization of the biorecognition element onto the transducer surface is fundamental to the biosensor's performance. mdpi.com

This compound serves as an ideal linker for this purpose. cd-bioparticles.net Its mesylate group can be used to covalently attach the linker to the sensor surface (e.g., gold, glass, or polymer substrates often used in biosensors). Subsequently, the propargyl group provides a site for the specific attachment of an azide-modified biorecognition molecule via click chemistry. cd-bioparticles.net This directed immobilization strategy is superior to random adsorption, as it ensures a uniform orientation of the bioreceptors, enhancing their accessibility to the target analyte and thus improving the sensitivity and reproducibility of the sensor. frontiersin.org The hydrophilic PEG spacer helps to prevent nonspecific binding of other molecules from the sample to the sensor surface, reducing background noise and improving the signal-to-noise ratio. nih.gov

On-Chip Synthesis of Ligands for Interaction Studies

Microarray technology allows for the high-throughput screening of molecular interactions, which is particularly valuable in drug discovery and glycobiology. researchgate.netmpg.de A key challenge is the effective presentation of ligands on the chip surface to accurately mimic biological recognition events. This compound and similar linkers are central to advanced on-chip synthesis and functionalization strategies.

In one such approach, peptide scaffolds are synthesized directly on a functionalized glass slide. researchgate.netmpg.de These scaffolds can be designed to present multiple attachment points. A linker like this compound can be used to functionalize these scaffolds. Subsequently, azide-modified ligands, such as various sugar molecules (glycans), can be attached to the propargyl groups via CuAAC. researchgate.netmpg.de This method allows for the creation of spatially defined multivalent glycopeptides directly on the solid support. mpg.de

Studies investigating glycan-lectin interactions have shown that the presence and nature of the spacer arm are critical. The flexibility and length provided by the PEG3 spacer can significantly enhance binding affinity. researchgate.netmpg.de For example, in some lectin-glycan pairs, binding is only observed when a flexible PEG spacer is present, as it allows the sugar to adopt the correct orientation for interaction with the lectin's binding site. mpg.de This technology enables rapid screening of how ligand density, spacing, and flexibility affect binding, providing crucial insights into multivalent interactions. researchgate.net

Table 2: Effect of PEG3 Spacer on Lectin Binding to On-Chip Glycopeptides

| Lectin | Glycan Ligand | Binding w/o PEG3 Spacer | Binding w/ PEG3 Spacer | Finding |

|---|---|---|---|---|

| Soybean Agglutinin (SBA) | β-GalNAc azide | No | Yes | Binding requires the flexibility afforded by the PEG3 spacer. mpg.de |

| Ricinus Communis Agglutinin I (RCA-I) | β-Gal azide | Yes | Yes | Binding occurs with and without the spacer, but affinity may be modulated. mpg.de |

This table is a simplified representation of complex binding studies. Actual binding affinity is influenced by multiple factors including surface chemistry and ligand density.

Fabrication of Bioanalytical Platforms

Beyond individual sensors, this compound is used in the broader fabrication of integrated bioanalytical platforms. These platforms, such as microfluidic devices and advanced diagnostic arrays, rely on the precise spatial arrangement of different chemical and biological functionalities. frontiersin.orggoogleapis.com

The bifunctional nature of this compound allows it to act as a molecular bridge, connecting biological probes to the platform's substrate. For example, in the development of electrochemical biosensors, gold electrodes are a common transducer. mdpi.com The surface of the gold can be modified with a self-assembled monolayer of molecules that expose a nucleophilic group, which can then react with the mesylate of this compound. The remaining propargyl end is then used to immobilize an azide-tagged peptide or antibody specific to a disease marker. mdpi.comunina.it This creates a robust and specific sensing interface. The use of click chemistry ensures high efficiency and specificity of conjugation, which is critical when building complex, multi-analyte diagnostic platforms where cross-reactivity must be minimized. The PEG spacer contributes to the stability and performance of the platform in biological samples like serum or plasma by resisting biofouling. nih.gov

Methodological Considerations and Challenges in Research Utilizing Propargyl Peg3 Ms

Optimization of Reaction Conditions for Diverse Substrates

The primary utility of Propargyl-PEG3-Ms lies in its participation in click chemistry, particularly CuAAC, with azide-containing compounds. Optimizing reaction conditions is crucial for achieving high conjugation efficiencies and yields, especially when dealing with diverse and often sensitive substrates such as biomolecules (e.g., proteins, peptides, oligonucleotides) or nanoparticles. Key parameters for optimization include the choice of solvent, copper source, and reductant, all of which are critical for achieving high conversions in CuAAC reactions. acs.org

While traditional click chemistry reactions may proceed overnight at room temperature, studies have shown that elevating the reaction temperature can significantly reduce reaction times, sometimes to as little as 30 minutes, without compromising purity. iris-biotech.de The specific functional groups on the substrate and their potential for side reactions must be considered. For instance, protecting specific functional groups in amino acids might be necessary to prevent undesired reactions. The balance between reaction kinetics and the stability of the substrate is paramount, especially for labile biomolecules. For instance, when conjugating oligonucleotides to proteins, a robust methodology involves surveying a combination of solvent, copper source, and reductant to achieve high conversions. acs.org

Impact of PEG Chain Length and Density on Conjugate Properties

Although this compound incorporates a fixed short PEG3 chain, the broader context of PEGylation highlights the significant impact of PEG chain length and density on the physicochemical and biological properties of the resulting conjugates. Polyethylene (B3416737) glycol (PEG) chains, even short ones like PEG3, contribute to enhanced water solubility and reduced steric hindrance. sigmaaldrich.com

In general, the length of the PEG chain influences various properties of PEGylated constructs, including solubility, stability, and in vivo circulation time. Shorter PEG chains may offer better solubility but might have a greater impact on the stability of the conjugated molecule. Conversely, longer PEG chains can provide enhanced stability and prolong the circulation time by increasing the hydrodynamic size and reducing renal clearance. tandfonline.commdpi.comnih.gov For instance, increasing PEG molecular weight from 2 kDa to 20 kDa has been shown to prevent aggregation and adsorption to blood components, leading to increased circulation time. nih.gov However, an excessively long PEG chain can sometimes lead to a decrease in the bioactivity of the conjugated therapeutic protein. tandfonline.com

The density of PEGylation, or the number of PEG chains attached to a substrate, also plays a critical role. Higher PEGylation densities can reduce non-specific protein adsorption and improve the in vivo circulation of nanoparticles by providing effective steric stability. mdpi.comresearchgate.net

The following table summarizes the general impact of PEG chain length and density on conjugate properties:

| Property | Shorter PEG Chains (e.g., PEG3) | Longer PEG Chains (e.g., PEG > 5 kDa) | Higher PEG Density | Lower PEG Density |

| Solubility | Improved, but potentially less than longer chains | Enhanced, especially for hydrophobic drugs wikipedia.org | May reduce drug solubility | Better drug solubility |

| Stability | May have greater impact on stability of amino acid | Improved stability (e.g., against degradation, proteases) tandfonline.com | Provides better stability | May affect stability |

| Hydrodynamic Size | Smaller | Increased, prolonging circulation time by reducing renal clearance wikipedia.org | Increased steric hindrance | Reduced steric hindrance |

| Renal Clearance | Faster | Reduced tandfonline.commdpi.comnih.gov | Reduced mdpi.com | Faster |

| Immunogenicity | May minimize in vivo immunogenicity | Can be a factor in anti-PEG antibody formation frontiersin.org | Can shield immunogenic epitopes creativepegworks.com | Less shielding |

| Bioactivity | Potentially better retention of activity tandfonline.com | Can lead to decreased bioactivity in some cases tandfonline.com | May reduce biological activity | Better biological activity |

| Protein Adsorption | Less effective at preventing protein adsorption | More effective at preventing protein adsorption mdpi.com | Reduces protein adsorption mdpi.com | Increased protein adsorption |

Purification and Characterization of Complex Conjugates

The PEGylation process, including reactions involving this compound, typically yields a complex mixture containing unreacted starting materials, hydrolysis fragments, and conjugates with varying degrees of PEGylation or positional isomers. tudelft.nl Therefore, effective purification and rigorous characterization are essential for obtaining high-purity conjugates suitable for downstream applications.

Purification Techniques: Chromatographic methods are widely employed for separating PEGylated conjugates:

Size Exclusion Chromatography (SEC) : Efficiently separates components based on hydrodynamic size. PEGylation increases hydrodynamic radius, making SEC effective for removing low molecular weight by-products, unreacted PEG, and native proteins from the reaction mixture.

Ion Exchange Chromatography (IEX) : Separates based on charge differences. PEG chains can shield surface charges of proteins, altering their charge density and pH, which can be exploited for separation, including positional isomers.

Reverse Phase Chromatography (RP-HPLC) : Separates based on hydrophobicity. It is used for purification of peptides and small proteins, and can also identify PEGylation sites and separate positional isomers.

Hydrophobic Interaction Chromatography (HIC) : Utilized to purify PEGylated proteins, especially those difficult to purify by IEX, by exploiting differences in hydrophobicity.

Non-chromatographic methods like ultrafiltration (UF) and dialysis are also used, particularly for removing smaller unreacted molecules from larger conjugates. Ultrafiltration, especially with charged membranes, can achieve high yields and significant purification factors by maximizing electrostatic exclusion of multiply PEGylated species. researchgate.netnih.gov Aqueous biphasic systems (ABS) based on PEGs can also be used for the liquid-liquid extraction and purification of PEGylated conjugates. rsc.org

Characterization Techniques: Successful conjugation and purity are confirmed through various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Particularly 1H NMR, is a common practice for characterizing PEG functionalization and quantifying conjugation yield and purity. It can provide detailed information about the chemical environment of protons in the PEG chain and the conjugated molecule, allowing for the identification of functional groups and the presence of unfunctionalized PEGs. acs.orgresearchgate.net

Mass Spectrometry (MS) : Techniques such as Electron Spray Ionization (ESI MS) and Matrix-Assisted Laser Desorption Ionization (MALDI) are used to determine the molecular weight of conjugates and confirm successful conjugation. ESI MS is well-suited for smaller molecules (m/z < 1,000), while MALDI is often used for larger PEGs and can help identify the presence of multiple charged PEG ions. acs.orgresearchgate.net

Gel Electrophoresis (e.g., SDS-PAGE) : Can be used to confirm the formation of conjugates and assess their molecular weight distribution, especially for protein or peptide conjugates. researchgate.netnih.gov

Biocompatibility and Potential Immunogenicity of PEGylated Constructs

Polyethylene glycol (PEG) is widely recognized for its biocompatibility and has been classified as Generally Recognized as Safe (GRAS) by the FDA. frontiersin.org PEGylation is a common strategy to enhance the therapeutic potential of molecules by "masking" them from the host's immune system, thereby reducing immunogenicity and antigenicity, and increasing their hydrodynamic size to prolong circulatory time by reducing renal clearance. researchgate.netwikipedia.orgmdpi.com This "stealth effect" is a significant advantage in drug delivery and bioconjugation. mdpi.com

Despite its general acceptance, the immunogenicity of PEG itself has become an increasing concern. mdpi.comfrontiersin.orgcreativepegworks.commdpi.comresearchgate.netbenthamopenarchives.com Immune responses to PEGylated compounds can lead to the formation of anti-PEG antibodies (APAs). frontiersin.orgcreativepegworks.commdpi.comresearchgate.netbenthamopenarchives.com Pre-existing anti-PEG antibodies have been found in a significant percentage of healthy individuals. researchgate.netbenthamopenarchives.com Upon repeat exposure to PEGylated drugs, these antibodies can bind and form immune complexes, activating the complement system and leading to accelerated blood clearance (ABC) of the drug. frontiersin.orgresearchgate.net This phenomenon can severely limit therapeutic efficacy and potentially cause adverse safety consequences, such as hypersensitivity reactions (e.g., anaphylaxis). frontiersin.orgcreativepegworks.com

The extent of PEG immunogenicity can be influenced by factors such as the polymer's molecular weight, architecture (linear vs. branched), and end-functional groups. frontiersin.org While longer PEG chains are often used to reduce clearance, they can also contribute to immunogenic responses. tandfonline.comnih.gov Researchers are actively investigating strategies to minimize PEG immunogenicity, including optimizing PEGylation designs and exploring alternative polymers. mdpi.comfrontiersin.orgmdpi.com

In Vitro and In Vivo Research Model Selection

The selection of appropriate research models is critical for thoroughly evaluating the efficacy, pharmacokinetics, and biological interactions of conjugates formed using this compound. This involves a combination of in vitro and in vivo studies.

In Vitro Research Models:

Cell Culture Assays : Cell lines are extensively used to assess the biological activity, cytotoxicity, and cellular uptake of PEGylated constructs. For instance, cell viability tests (e.g., using A549 cancer cells) are performed to determine the potency of conjugates. researchgate.netaacrjournals.org Uptake studies can evaluate the internalization efficiency of nanoparticles or drug conjugates into target cells. researchgate.net

Drug Release Studies : In vitro release profiles of encapsulated drugs from PEGylated nanoparticles are often evaluated under various physiological conditions (e.g., different pH values) to understand their release kinetics. researchgate.netnih.gov

Protein Adsorption and Interactions : Studies involving blood components or specific proteins can assess the ability of PEGylated surfaces or conjugates to resist non-specific protein adsorption, which is crucial for prolonging circulation time and reducing immune recognition. mdpi.comresearchgate.net

Biocompatibility Screening : In vitro cell culture tests, such as MEM extraction tests, are used to screen the cytotoxicity of materials. nih.gov Assays can also evaluate cell adhesion, proliferation, and macrophage attachment on PEGylated surfaces. researchgate.net

In Vivo Research Models:

Pharmacokinetic (PK) Studies : Animal models (e.g., rodents) are used to determine the in vivo circulation time, biodistribution, and elimination half-life of PEGylated conjugates. These studies are essential to confirm the "stealth" properties and prolonged systemic exposure conferred by PEGylation. mdpi.comnih.gov

Efficacy Studies : For therapeutic applications, animal models are used to assess the in vivo efficacy of the conjugates. This includes evaluating tumor growth control in xenograft models for cancer therapeutics researchgate.netaacrjournals.org or modulating inflammatory responses in models of inflammation. nih.gov

Immunogenicity Assessment : In vivo models are crucial for detecting the formation of anti-PEG antibodies and evaluating their impact on drug clearance and efficacy upon repeat dosing. frontiersin.orgresearchgate.netbenthamopenarchives.com

Biocompatibility and Foreign Body Response : In vivo studies are necessary to assess the local and systemic effects of implanted PEGylated materials or administered conjugates, including inflammatory responses, fibrous capsule formation, and material degradation. nih.govuzh.ch

The choice of model depends on the specific research question, the nature of the conjugate, and its intended biological application. Moving towards more relevant in vitro and in vivo models is highlighted as crucial for successful drug development. nih.gov

Future Research Directions and Emerging Trends

Exploration of Copper-Free Click Chemistry Alternatives (e.g., SPAAC)

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click chemistry method for propargyl-containing compounds, the potential cytotoxicity associated with copper catalysts presents challenges for in vivo applications mdpi.com. Future research directions are actively exploring copper-free click chemistry alternatives, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mdpi.commedchemexpress.com. Propargyl-PEG3-azide, a related compound, has been shown to undergo SPAAC reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups medchemexpress.com. SPAAC is a bioorthogonal click reaction that proceeds rapidly under physiological conditions, minimizing interference with biological processes, which makes it particularly attractive for applications in cell imaging and hydrogel preparation mdpi.com. However, a consideration for this method is that the large and hydrophobic alkyne moieties required for SPAAC, such as DBCO, may not be easily compatible with certain synthetic conditions like solid-phase peptide synthesis (SPPS) nih.gov. Continued efforts will likely focus on developing more accessible and less sterically hindered strained alkyne partners for Propargyl-PEG3-Ms to facilitate broader adoption in biological systems.

Development of Multi-Functional this compound Derivatives with Enhanced Reactivity or Specificity

This compound inherently possesses bifunctional characteristics, with its alkyne and mesylate groups enabling diverse chemical transformations dcchemicals.com. Future research aims to develop more sophisticated multi-functional derivatives with enhanced reactivity or specificity. The mesyl group's efficacy as a leaving group allows for its replacement with various other functional moieties, leading to a wide array of Propargyl-PEG derivatives mdpi.com. Examples of existing Propargyl-PEG derivatives include those terminated with carboxylic acid, alcohol, amine, or triethoxysilane (B36694) groups, highlighting the potential for diverse chemical modifications cenmed.combroadpharm.commedchemexpress.commedkoo.comlumiprobe.comchemicalbook.combroadpharm.com. Research will likely focus on creating derivatives that can attach multiple payloads or incorporate functionalities for orthogonal conjugation strategies in multi-component systems, as seen with linkers like DBCO-PEG-amine used in multifunctional drug conjugates creative-biolabs.com. Tailoring the reactivity of the mesylate or introducing additional reactive handles along the PEG chain could lead to derivatives with precise control over conjugation sites and improved reaction kinetics, crucial for complex biomolecular assemblies.

Integration into Automated Synthesis Workflows

The demand for high-throughput synthesis and rapid generation of chemical libraries underscores the importance of integrating this compound into automated synthesis workflows. The faster reaction kinetics of mesyl groups compared to tosyl groups are particularly advantageous for high-throughput applications . Automated peptide synthesis has already incorporated propargylglycine, demonstrating the feasibility of handling alkyne-containing building blocks in automated systems frontiersin.orgrsc.org. Furthermore, the availability of PEGylated, amine-terminated ligand–linker conjugates as reagent cartridges for automated synthesizers, facilitating the rapid generation, isolation, and purification of products, indicates a clear trend towards automation for similar linker molecules . Future research will likely focus on optimizing reaction conditions and developing specialized cartridges or platforms to enable the efficient and scalable automated synthesis of complex bioconjugates utilizing this compound, thereby accelerating drug discovery and materials science research.

Advanced Applications in Molecular Imaging and Diagnostics

This compound and its derivatives hold significant promise for advanced applications in molecular imaging and diagnostics. The ability of propargyl-PEG-alkynes to form stable triazole bonds via click chemistry makes them ideal for labeling and tracking cells, as well as for surface modification to improve biocompatibility and reduce protein sticking axispharm.com. Specifically, SPAAC, a copper-free click chemistry alternative, is practical for cell imaging due to its bioorthogonal nature mdpi.com. Conjugation of propargyl-PEG3-amine to antibodies, followed by click chemistry with fluorophores like FITC azide (B81097), has been successfully demonstrated for fluorescence cell imaging chemrxiv.org. Furthermore, Propargyl-PEG3-triethoxysilane can be used for material surface modification and biological molecule labeling, expanding its utility in diagnostic platforms chemicalbook.com. Future research will likely explore the development of novel imaging probes with enhanced sensitivity and specificity, potentially incorporating multiple imaging modalities or targeting specific disease biomarkers for improved diagnostic accuracy.

Novel Biomedical Applications Beyond Current Paradigms

Beyond its established roles in drug delivery systems and bioconjugation, this compound is poised for novel biomedical applications. It is already a key component in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation, representing a significant advancement in therapeutic strategies broadpharm.comdcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. The potential to create multifunctional drug conjugates by attaching multiple therapeutic payloads to a single linker is an exciting avenue for developing more potent and versatile treatments creative-biolabs.com. Moreover, the in situ application of SPAAC for potential brain injury treatment highlights the compound's utility in developing novel therapeutic interventions directly within biological systems mdpi.com. Further research may delve into its use in gene therapy, regenerative medicine, and the development of smart biomaterials that respond to specific physiological cues, pushing the boundaries of current biomedical paradigms. The versatility of this compound also extends to chemical biology, where propargyl carbamate-sulfoximine derivatives have been used in CuAAC click reactions to prepare biotinylated compounds, valuable tools for studying biological processes acs.org.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。